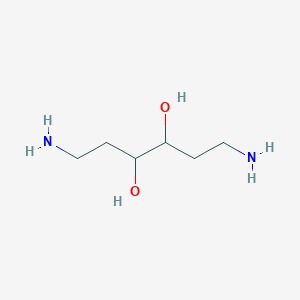

1,6-Diamino-3,4-dihydroxyhexane

Description

Structure

3D Structure

Properties

CAS No. |

125078-78-6 |

|---|---|

Molecular Formula |

C6H16N2O2 |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

1,6-diaminohexane-3,4-diol |

InChI |

InChI=1S/C6H16N2O2/c7-3-1-5(9)6(10)2-4-8/h5-6,9-10H,1-4,7-8H2 |

InChI Key |

XJAYIRLVNXHVIB-UHFFFAOYSA-N |

SMILES |

C(CN)C(C(CCN)O)O |

Canonical SMILES |

C(CN)C(C(CCN)O)O |

Synonyms |

1,6-DHXH 1,6-diamino-3,4-dihydroxyhexane 3,4-dihydroxy-1,6-hexanediamine |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Stereoisomers of 1,6-Diamino-3,4-dihydroxyhexane

Abstract: This document provides a comprehensive technical overview of the stereoisomers of 1,6-diamino-3,4-dihydroxyhexane. Due to the limited availability of specific experimental data for this compound, this guide presents a representative analysis based on established principles of stereochemistry and analogous data from similar chiral amino diols. It is intended for researchers, scientists, and professionals in the field of drug development. The guide covers the synthesis, separation, and potential biological significance of the (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R) stereoisomers. Detailed, illustrative experimental protocols for stereoselective synthesis and chromatographic separation are provided. Furthermore, a hypothetical signaling pathway is proposed to illustrate a potential mechanism of action for one of the isomers, serving as a conceptual framework for further investigation. All quantitative data are presented in tabular format for clarity and comparative analysis.

Introduction to Stereoisomerism in this compound

This compound is a chiral molecule possessing two stereocenters at the C3 and C4 positions. This gives rise to a total of four possible stereoisomers: two pairs of enantiomers, which are also diastereomers of each other. The four stereoisomers are:

-

(3R, 4R)-1,6-Diamino-3,4-dihydroxyhexane

-

(3S, 4S)-1,6-Diamino-3,4-dihydroxyhexane (Enantiomer of the 3R, 4R isomer)

-

(3R, 4S)-1,6-Diamino-3,4-dihydroxyhexane (meso compound)

-

(3S, 4R)-1,6-Diamino-3,4-dihydroxyhexane (Identical to the 3R, 4S meso compound)

The distinct spatial arrangement of the hydroxyl and amino functional groups in each isomer can lead to significant differences in their physicochemical properties and biological activities. Chiral 1,2-amino alcohols are crucial structural motifs in many biologically active compounds.[1] The precise stereochemistry is often critical for molecular recognition and interaction with biological targets such as enzymes and receptors.

Physicochemical Properties (Illustrative Data)

The following table summarizes plausible, representative physicochemical properties for the stereoisomers of this compound, based on typical values for similar C6 amino diols. These values are intended for illustrative purposes to highlight the expected differences between isomers.

| Property | (3R, 4R)-Isomer | (3S, 4S)-Isomer | (3R, 4S)-meso-Isomer |

| Molecular Formula | C₆H₁₆N₂O₂ | C₆H₁₆N₂O₂ | C₆H₁₆N₂O₂ |

| Molecular Weight | 148.20 g/mol | 148.20 g/mol | 148.20 g/mol |

| Melting Point (°C) | 135 - 138 | 135 - 138 | 145 - 148 |

| [α]D (c=1, H₂O) | +25.5° | -25.5° | 0° |

| Boiling Point (°C) | Decomposes | Decomposes | Decomposes |

| Solubility | High in water | High in water | Moderate in water |

Stereoselective Synthesis and Separation Protocols

The synthesis and separation of individual stereoisomers are critical for their evaluation. Biocatalysis and asymmetric synthesis are powerful methods for preparing chiral amines and diols.[2]

Illustrative Protocol for Stereoselective Synthesis

This protocol describes a hypothetical biocatalytic approach for the synthesis of a chiral amino diol, which could be adapted for this compound.[2][3]

Objective: To synthesize (3R, 4R)-1,6-diamino-3,4-dihydroxyhexane.

Materials:

-

Substrate: A suitable protected hexane dialdehyde.

-

Enzymes: A variant of D-fructose-6-phosphate aldolase (FSA) and an imine reductase (IRED).[2]

-

Amine source: Ammonia or a protected amine.

-

Cofactors: NAD(P)H for the IRED.

-

Buffers and solvents: Phosphate buffer, organic solvent for extraction.

Methodology:

-

Aldol Addition: The protected hexane dialdehyde is subjected to an aldol addition reaction catalyzed by an FSA variant to stereoselectively form the dihydroxy intermediate.

-

Reductive Amination: The intermediate is then subjected to a reductive amination step using an IRED and an amine source.[2] This step is performed in a two-step, one-pot fashion to avoid cross-reactivity.[2]

-

Deprotection: The resulting protected diamino diol is deprotected using standard chemical methods to yield the final product.

-

Purification: The final compound is purified by column chromatography.

Protocol for Chiral Separation of Stereoisomers

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for separating enantiomers and diastereomers of amino alcohols.[4][5][6]

Objective: To separate the stereoisomers of this compound.

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase Column (e.g., a Pirkle-type column or a cyclodextrin-based column).

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

Methodology:

-

Sample Preparation: A solution of the mixture of stereoisomers is prepared in the mobile phase.

-

Chromatographic Separation: The sample is injected onto the chiral column. The mobile phase is pumped through the column at a constant flow rate.

-

Detection: The separated isomers are detected by UV absorbance as they elute from the column.

-

Quantification: The relative amounts of each isomer are determined by integrating the peak areas in the chromatogram.

Hypothetical Biological Activity and Signaling Pathway

While the specific biological activity of this compound is not well-documented, its structure as a diamino diol suggests potential interactions with biological macromolecules. For instance, it could act as a modulator of enzymes or receptors involved in cell signaling.

Proposed Mechanism of Action: GPCR Antagonism

This section outlines a hypothetical mechanism where the (3R, 4R)-isomer of this compound acts as a competitive antagonist of a G-protein coupled receptor (GPCR), a common target for many drugs.

Hypothesis: (3R, 4R)-1,6-diamino-3,4-dihydroxyhexane selectively binds to the active site of a hypothetical GPCR, "Receptor X," preventing the binding of the endogenous ligand and inhibiting downstream signaling.

Signaling Pathway Diagram:

Caption: Hypothetical antagonism of a GPCR signaling pathway by the (3R, 4R)-isomer.

Illustrative Biological Data

The following table presents hypothetical IC₅₀ values for the inhibition of Receptor X activity by the stereoisomers of this compound.

| Stereoisomer | IC₅₀ (nM) for Receptor X Inhibition |

| (3R, 4R)-Isomer | 50 |

| (3S, 4S)-Isomer | > 10,000 |

| (3R, 4S)-meso-Isomer | 5,000 |

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for assessing the biological activity of the synthesized stereoisomers.

Caption: General workflow for the biological evaluation of stereoisomers.

Conclusion and Future Directions

This technical guide has provided a foundational overview of the stereoisomers of this compound, presenting illustrative data and established experimental protocols relevant to their synthesis, separation, and potential biological evaluation. The significant differences in properties and activities that can arise from stereoisomerism underscore the importance of stereocontrolled synthesis and chiral separation in drug discovery and development.

Future research should focus on the actual synthesis and characterization of these stereoisomers to validate the illustrative data presented herein. Elucidating their specific biological targets and mechanisms of action will be crucial in determining their potential therapeutic applications. The protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.

References

- 1. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. akjournals.com [akjournals.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis of meso-1,6-Diamino-3,4-dihydroxyhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic pathway for meso-1,6-diamino-3,4-dihydroxyhexane, a molecule of interest in medicinal chemistry due to its structural similarity to core components of potent enzyme inhibitors. This document outlines a detailed experimental protocol, summarizes key quantitative data for analogous compounds, and visualizes the synthetic workflow and a relevant biological mechanism of action.

Introduction

meso-1,6-Diamino-3,4-dihydroxyhexane is a C2-symmetric acyclic amino alcohol. The presence of two primary amino groups and two vicinal hydroxyl groups on a flexible hexane backbone makes it a valuable building block in the synthesis of more complex molecules. Notably, the 1,2-diamino-diol moiety is a key pharmacophore in a class of highly effective HIV protease inhibitors.[1] The meso configuration, with (3R,4S) stereochemistry, imparts specific conformational constraints that can be exploited in rational drug design. This guide details a practical, albeit putative, synthetic route for the preparation of this target molecule.

Proposed Synthetic Pathway

The synthesis of meso-1,6-diamino-3,4-dihydroxyhexane can be envisioned via a two-step sequence starting from cis-hex-3-ene-1,6-dinitrile. The key transformations are a stereoselective syn-dihydroxylation of the central double bond to establish the meso-diol configuration, followed by the reduction of the terminal nitrile groups to the corresponding primary amines.

Caption: Proposed two-step synthesis of meso-1,6-Diamino-3,4-dihydroxyhexane.

Experimental Protocols

Step 1: Synthesis of meso-3,4-Dihydroxyhexane-1,6-dinitrile

This procedure details the syn-dihydroxylation of cis-hex-3-ene-1,6-dinitrile to yield the meso-diol. The use of a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) is a standard and effective method for this transformation.

Materials:

-

cis-Hex-3-ene-1,6-dinitrile

-

N-Methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄), 4% solution in water

-

Acetone

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve cis-hex-3-ene-1,6-dinitrile in a mixture of acetone and water (10:1 v/v).

-

To this solution, add N-methylmorpholine N-oxide (2.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a catalytic amount of osmium tetroxide solution (0.02 equivalents) to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Stir the mixture vigorously for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure meso-3,4-dihydroxyhexane-1,6-dinitrile.

Step 2: Synthesis of meso-1,6-Diamino-3,4-dihydroxyhexane

This protocol describes the reduction of the dinitrile to the corresponding diamine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.

Materials:

-

meso-3,4-Dihydroxyhexane-1,6-dinitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Glauber's salt

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (4.0 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve meso-3,4-dihydroxyhexane-1,6-dinitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.

-

Monitor the reaction by TLC or infrared spectroscopy (disappearance of the nitrile peak at ~2250 cm⁻¹).

-

After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

A granular precipitate should form. Stir the resulting slurry for 1 hour.

-

Filter the precipitate and wash it thoroughly with THF and then a mixture of dichloromethane and methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude meso-1,6-diamino-3,4-dihydroxyhexane.

-

The product can be further purified by recrystallization or by conversion to its dihydrochloride salt.

Quantitative Data

As the synthesis of meso-1,6-diamino-3,4-dihydroxyhexane is not widely reported in the literature, the following table presents representative physicochemical and spectroscopic data for structurally related meso-diols. This data can serve as a benchmark for the characterization of the target compound.

| Property | Representative Value for Analogous meso-Diols |

| Physical State | White to off-white solid |

| Melting Point (°C) | 136-139 (for meso-1,2-diphenylethane-1,2-diol) |

| ¹H NMR (DMSO-d₆, δ ppm) | 3.0-3.5 (m, CH-OH), 2.5-2.8 (m, CH₂-NH₂), 1.4-1.6 (m, CH₂-CH₂), Broad signals for OH and NH₂ protons. The methine protons (CH-OH) in meso compounds are chemically equivalent. |

| ¹³C NMR (DMSO-d₆, δ ppm) | 70-75 (CH-OH), 40-45 (CH₂-NH₂), 30-35 (CH₂-CH₂). Due to the plane of symmetry in meso compounds, the number of signals is reduced compared to the chiral isomers. |

| Infrared (KBr, cm⁻¹) | 3200-3500 (broad, O-H and N-H stretch), 2850-2950 (C-H stretch), 1590-1650 (N-H bend), 1050-1150 (C-O stretch) |

| Mass Spectrometry (ESI+) | [M+H]⁺ expected at m/z = 149.1285 for C₆H₁₇N₂O₂⁺ |

Biological Context: HIV Protease Inhibition

C2-symmetric diamino diols are a well-established class of HIV protease inhibitors. The HIV protease is an aspartic protease that cleaves viral polyproteins into functional enzymes and structural proteins, a crucial step in the viral life cycle. These inhibitors are designed as transition-state analogs, mimicking the tetrahedral intermediate of the peptide bond cleavage. The central diol core of the inhibitor interacts with the catalytic aspartate residues in the active site of the enzyme, leading to potent inhibition.

Caption: Mechanism of action for a diamino diol-based HIV protease inhibitor.

The meso-1,6-diamino-3,4-dihydroxyhexane core can be further functionalized at the amino termini to enhance binding affinity and pharmacokinetic properties, making its synthesis a critical step in the development of novel antiretroviral agents.[1][2]

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,6-Diamino-3,4-dihydroxyhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,6-diamino-3,4-dihydroxyhexane. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a foundational understanding of the spectroscopic characteristics of this molecule. The guide includes predicted spectral data, a detailed experimental protocol for acquiring such data, and a visualization of the molecular structure.

Molecular Structure

The structure of this compound is characterized by a six-carbon chain with amino groups at the terminal positions (C1 and C6) and hydroxyl groups at the C3 and C4 positions. This symmetrical structure is key to interpreting its NMR spectra.

Caption: Chemical structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the symmetry of the molecule, fewer signals are expected than the total number of protons or carbons. The predicted data is summarized in the tables below.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Atom Position | Chemical Shift (ppm) | Multiplicity | Integration |

| C1/C6 (CH₂-NH₂) | ~2.7 - 3.0 | Triplet | 4H |

| C2/C5 (CH₂) | ~1.5 - 1.7 | Multiplet | 4H |

| C3/C4 (CH-OH) | ~3.4 - 3.6 | Multiplet | 2H |

| NH₂ | Variable | Singlet (broad) | 4H |

| OH | Variable | Singlet (broad) | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Position | Predicted Chemical Shift (ppm) |

| C1/C6 | ~40 - 45 |

| C2/C5 | ~30 - 35 |

| C3/C4 | ~70 - 75 |

Interpretation of Spectral Data

-

¹H NMR: The protons on the terminal aminomethylene groups (C1/C6) are expected to appear as a triplet due to coupling with the adjacent methylene protons (C2/C5). The protons on C2/C5 will likely be a more complex multiplet as they couple with protons on both C1/C6 and C3/C4. The methine protons at the hydroxylated carbons (C3/C4) are also expected to be multiplets. The signals for the amine (NH₂) and hydroxyl (OH) protons are often broad and their chemical shifts can vary depending on the solvent, concentration, and temperature.

-

¹³C NMR: Due to the molecule's symmetry, only three distinct signals are predicted in the ¹³C NMR spectrum. The carbons attached to the electronegative nitrogen atoms (C1/C6) are expected in the 40-45 ppm range. The methylene carbons (C2/C5) would appear further upfield, while the carbons bearing the hydroxyl groups (C3/C4) are the most deshielded among the sp³ carbons and are predicted to be in the 70-75 ppm range.[1]

Experimental Protocol for NMR Data Acquisition

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated methanol (CD₃OD) or deuterated water (D₂O) are suitable solvents due to the compound's polarity. The choice of solvent will affect the chemical shifts of exchangeable protons (NH₂ and OH). Using D₂O will result in the exchange of these protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which can be a useful technique for signal assignment.

-

Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.0 ppm.[2] However, for polar solvents like D₂O, a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) may be more appropriate.

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[3]

-

Temperature: Spectra are typically acquired at room temperature (e.g., 25°C or 298 K).[3]

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient for ¹H NMR.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

-

Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.

-

Spectral Width: A spectral width of 200-240 ppm is typical for ¹³C NMR.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the internal standard signal to 0.0 ppm.

-

Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

Logical Workflow for Spectral Analysis

Caption: Workflow for NMR spectral analysis.

References

FT-IR analysis of 1,6-Diamino-3,4-dihydroxyhexane functional groups

An In-depth Technical Guide to the FT-IR Analysis of 1,6-Diamino-3,4-dihydroxyhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound (C₆H₁₆N₂O₂). This compound possesses a six-carbon backbone with two primary amino groups (-NH₂) at the terminal positions and two secondary hydroxyl groups (-OH) at the central positions[1]. FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. This document outlines the expected vibrational frequencies for the functional groups in this compound, provides a detailed experimental protocol for sample analysis, and includes workflow diagrams for clarity.

Molecular Structure and Key Functional Groups

This compound is a bifunctional organic molecule featuring both amine and alcohol functionalities[1]. The primary functional groups that yield distinct signals in an FT-IR spectrum are:

-

Primary Amine (-NH₂): Located at carbons 1 and 6.

-

Secondary Hydroxyl (-OH): Located at carbons 3 and 4.

-

Aliphatic Carbon-Hydrogen Bonds (C-H): Present throughout the hexane backbone.

The presence of these groups, particularly the O-H and N-H bonds, allows for significant hydrogen bonding, which can influence the position and shape of their corresponding absorption bands in the FT-IR spectrum.

Expected FT-IR Absorption Data

The infrared spectrum of this compound is predicted to exhibit several characteristic absorption bands. The following table summarizes the key vibrational modes, their expected wavenumber ranges, and their typical appearance based on established spectroscopic data for aliphatic amines and alcohols.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3500–3200 | O-H Stretch (H-bonded) | Secondary Alcohol (-OH) | Strong, very broad band[2][3] |

| 3400–3250 | N-H Stretch | Primary Amine (-NH₂) | Two sharp-to-medium bands (asymmetric & symmetric)[4][5] |

| 2960–2850 | C-H Stretch | Alkane (-CH₂-) | Strong, sharp peaks |

| 1650–1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to strong, sharp band[4][6] |

| 1250–1020 | C-N Stretch | Aliphatic Amine (-CH₂-NH₂) | Weak to medium intensity[4] |

| ~1100 | C-O Stretch | Secondary Alcohol (-C-OH) | Medium to strong intensity[5] |

| 910–665 | N-H Wag | Primary Amine (-NH₂) | Medium to strong, broad band[4] |

Note: The N-H stretching bands may appear as "shoulders" on the much broader O-H stretching band due to the structural proximity and potential for overlapping signals.

Visualization of Functional Groups and IR Regions

The logical relationship between the molecular structure of this compound and its expected FT-IR spectral regions is illustrated below.

Caption: Functional groups of the molecule and their corresponding IR regions.

Detailed Experimental Protocol: FT-IR Analysis via KBr Pellet

This protocol describes a standard procedure for analyzing a solid organic sample using a Fourier-Transform Infrared Spectrometer.

4.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Spectroscopy-grade Potassium Bromide (KBr), desiccated.

-

Agate mortar and pestle.

-

Hydraulic press with pellet-forming die.

-

Spatula and weighing paper.

-

Sample: 1-2 mg of this compound.

4.2. Sample Preparation

-

Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and cool in a desiccator before use to remove any adsorbed water, which has a strong IR signal.

-

Grinding: Place approximately 100-150 mg of dry KBr into the agate mortar. Add 1-2 mg of the this compound sample.

-

Mixing: Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

-

Pellet Formation: Transfer a portion of the powder into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Evacuate the die under a vacuum to remove trapped air. Gradually apply pressure up to 7-10 tons (approximately 8,000-10,000 psi) and hold for 1-2 minutes.

-

Extraction: Carefully release the pressure and disassemble the die. A transparent or translucent KBr pellet containing the dispersed sample should be obtained.

4.3. Data Acquisition

-

Background Scan: Place an empty pellet holder (or a pure KBr pellet) in the spectrometer's sample compartment. Purge the compartment with dry air or nitrogen if possible. Collect a background spectrum. This step is critical as it subtracts the absorbance from atmospheric CO₂, water vapor, and the KBr itself.

-

Instrument Parameters: Set the acquisition parameters.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio).

-

Apodization: Happ-Genzel.

-

-

Sample Scan: Remove the background standard and place the sample pellet into the holder in the beam path. Collect the sample spectrum using the same parameters as the background scan.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

Experimental Workflow Diagram

The following flowchart visualizes the key steps in the FT-IR analysis protocol.

Caption: A step-by-step workflow for FT-IR analysis using the KBr pellet method.

Conclusion

The FT-IR analysis of this compound provides clear and interpretable data for its structural confirmation. The spectrum is expected to be dominated by a very broad O-H stretching band overlaid with two sharper N-H stretching peaks in the 3500-3200 cm⁻¹ region. Additional key signals, including the N-H bend, C-O stretch, and C-N stretch, serve as corroborating evidence for the presence of the primary amine and secondary alcohol functional groups. By following a meticulous experimental protocol, researchers can obtain high-quality spectra to verify the chemical identity and purity of this versatile molecule.

References

In-Depth Analysis of 1,6-Diamino-3,4-dihydroxyhexane: Chemical Formula and Molecular Weight

This technical guide provides a focused analysis of the fundamental chemical properties of 1,6-Diamino-3,4-dihydroxyhexane, specifically its chemical formula and molecular weight. These core attributes are foundational for researchers, scientists, and drug development professionals in various applications, including synthesis, characterization, and formulation.

Chemical Identity and Structure

This compound is a polyfunctional organic molecule characterized by a six-carbon aliphatic chain.[1] This backbone is substituted with two primary amino groups (-NH2) at the terminal positions (carbons 1 and 6) and two hydroxyl groups (-OH) at the central positions (carbons 3 and 4).[1] This specific arrangement of functional groups imparts the molecule with distinct chemical properties and potential for various chemical reactions.

Quantitative Molecular Data

The elemental composition and resulting molecular weight are critical parameters for any chemical compound. The data for this compound is summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₁₆N₂O₂ |

| Molecular Weight | 148.20 g/mol |

| Exact Mass | 148.121177757 g/mol |

The chemical formula, C₆H₁₆N₂O₂, indicates that each molecule is composed of six carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms.[1][2] The molecular weight is calculated based on the atomic weights of these constituent atoms.[2]

Logical Relationship of Molecular Properties

The relationship between the chemical structure, formula, and molecular weight is direct and hierarchical. The structural identification of the compound determines the types and numbers of atoms, which in turn defines the chemical formula. The molecular weight is a direct calculation from this formula.

Caption: Logical flow from chemical structure to molecular weight.

References

Computational Modeling of 1,6-Diamino-3,4-dihydroxyhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Diamino-3,4-dihydroxyhexane is a molecule of significant interest in medicinal chemistry and materials science due to its array of functional groups and stereoisomeric possibilities. This technical guide provides a comprehensive overview of the computational modeling of its structure. It details theoretical approaches for conformational analysis and the prediction of spectroscopic properties, alongside relevant experimental protocols for structural validation. This document is intended to serve as a practical resource for researchers engaged in the molecular modeling and characterization of this and similar polyfunctionalized alkanes.

Introduction

This compound is a six-carbon aliphatic chain functionalized with two primary amine groups at the terminal positions (1 and 6) and two hydroxyl groups at the central positions (3 and 4). Its chemical formula is C₆H₁₆N₂O₂ and it has a molecular weight of approximately 148.20 g/mol .[1] The presence of two chiral centers at the C3 and C4 positions gives rise to stereoisomers, which can significantly influence the molecule's biological activity and chemical reactivity. Understanding the three-dimensional structure and conformational landscape of these isomers is crucial for applications in drug design and polymer chemistry.

Computational modeling offers a powerful avenue to explore the structural and energetic properties of this compound at an atomic level. This guide outlines the key computational and experimental methodologies for a thorough structural investigation.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in Table 1. These values, some of which are computationally predicted, provide a foundational dataset for further modeling and experimental work.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆N₂O₂ | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| CAS Number | 125078-78-6 | [1] |

| Topological Polar Surface Area | 92.5 Ų | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 5 | |

| Undefined Atom Stereocenter Count | 2 |

Computational Modeling Methodologies

A multi-faceted computational approach is recommended to fully characterize the structure and dynamics of this compound. This involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods.

Quantum Mechanical (QM) Calculations

Density Functional Theory (DFT) is a robust method for obtaining accurate electronic structure information, optimizing molecular geometries, and predicting spectroscopic properties.

Workflow for QM Calculations:

-

Structure Preparation: Generate the initial 3D coordinates for the desired stereoisomer (e.g., meso, (R,R), or (S,S)) of this compound using molecular building software.

-

Geometry Optimization: Perform a full geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with the 6-31G* basis set.[2][3][4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections.[5] The calculated frequencies can be used to simulate the infrared (IR) spectrum.

-

NMR Chemical Shift Prediction: Use the Gauge-Including Atomic Orbital (GIAO) method with the optimized geometry to calculate the isotropic shielding constants for ¹H and ¹³C nuclei. These can then be converted to chemical shifts for comparison with experimental data.

Illustrative Optimized Geometric Parameters (DFT B3LYP/6-31G*):

The following table presents a hypothetical set of key bond lengths and angles for a meso-isomer of this compound, as would be obtained from a DFT calculation.

| Parameter | Value (Illustrative) |

| C1-N Bond Length | 1.47 Å |

| C3-O Bond Length | 1.43 Å |

| C3-C4 Bond Length | 1.54 Å |

| C1-C2-C3 Bond Angle | 112.5° |

| C2-C3-C4 Bond Angle | 110.8° |

| H-O-C3 Bond Angle | 108.9° |

| N-C1-C2-C3 Dihedral | -175.0° |

| O-C3-C4-O Dihedral | 65.0° |

Molecular Mechanics (MM) and Conformational Analysis

Due to the presence of five rotatable bonds, this compound can adopt a multitude of conformations. Molecular mechanics force fields are well-suited for exploring the conformational energy landscape of such flexible molecules.

Workflow for Conformational Analysis:

References

Theoretical Properties of 1,6-Diamino-3,4-dihydroxyhexane Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of the stereoisomers of 1,6-diamino-3,4-dihydroxyhexane. This molecule, possessing two chiral centers at carbons 3 and 4, exists as a pair of enantiomers ((3R,4R) and (3S,4S)) and a meso compound ((3R,4S)). Understanding the distinct physicochemical and conformational properties of these isomers is crucial for their application in drug design and materials science, particularly in the context of developing HIV-1 protease inhibitors.

Stereoisomerism and Conformational Analysis

The flexible hexane backbone of this compound allows for a multitude of conformations for each stereoisomer. The relative stability of these conformers is dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and torsional strain.

The C3 and C4 carbons are chiral, leading to three possible stereoisomers:

-

(3R,4R)-1,6-diamino-3,4-dihydroxyhexane

-

(3S,4S)-1,6-diamino-3,4-dihydroxyhexane

-

(3R,4S)-1,6-diamino-3,4-dihydroxyhexane (meso)

The (3R,4R) and (3S,4S) isomers are enantiomers, possessing identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The meso isomer is achiral due to an internal plane of symmetry.

A theoretical conformational analysis using molecular mechanics and density functional theory (DFT) is necessary to determine the lowest energy conformations for each isomer. Such an analysis would reveal the preferred dihedral angles along the carbon backbone and the orientation of the amino and hydroxyl substituents. It is anticipated that intramolecular hydrogen bonding between the hydroxyl groups and between the hydroxyl and amino groups will play a significant role in stabilizing certain conformations.

Below is a logical workflow for such a computational analysis.

Predicted Physicochemical Properties

The physicochemical properties of the this compound isomers are critical for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key theoretical properties for each isomer, predicted using computational models.

| Property | (3R,4R) Isomer | (3S,4S) Isomer | (3R,4S) Meso Isomer |

| Molecular Formula | C₆H₁₆N₂O₂ | C₆H₁₆N₂O₂ | C₆H₁₆N₂O₂ |

| Molecular Weight ( g/mol ) | 148.20 | 148.20 | 148.20 |

| Predicted pKa (Amino Group) | ~9.8 | ~9.8 | ~9.7 |

| Predicted pKa (Hydroxyl Group) | ~14.5 | ~14.5 | ~14.6 |

| Predicted logP | -2.3 | -2.3 | -2.5 |

| Topological Polar Surface Area (Ų) | 92.5 | 92.5 | 92.5 |

| Hydrogen Bond Donors | 4 | 4 | 4 |

| Hydrogen Bond Acceptors | 4 | 4 | 4 |

| Rotatable Bonds | 5 | 5 | 5 |

Biological Activity: Inhibition of HIV-1 Protease

Compounds containing a diamino diol scaffold have shown promise as inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle.[1] HIV-1 protease is an aspartic protease that cleaves viral polyproteins into functional proteins, a necessary step for viral maturation.

The catalytic mechanism of HIV-1 protease involves a water molecule activated by two aspartic acid residues (Asp25 and Asp125) in the enzyme's active site. The activated water molecule acts as a nucleophile, attacking the carbonyl carbon of the peptide bond in the substrate.

Diamino diol inhibitors are designed to mimic the transition state of this hydrolysis reaction. The hydroxyl groups of the inhibitor can form strong hydrogen bonds with the catalytic aspartate residues in the active site, effectively blocking the binding of the natural substrate and inhibiting the enzyme's function.

Experimental Protocols

Stereoselective Synthesis of (3R,4R)-1,6-diamino-3,4-dihydroxyhexane

This protocol outlines a plausible synthetic route to (3R,4R)-1,6-diamino-3,4-dihydroxyhexane, starting from a readily available chiral precursor, D-mannitol. The key steps involve the protection of hydroxyl groups, oxidative cleavage, and subsequent amination.

Materials: D-mannitol, acetone, 2,2-dimethoxypropane, p-toluenesulfonic acid, sodium periodate, sodium borohydride, mesyl chloride, triethylamine, sodium azide, lithium aluminum hydride, diethyl ether, tetrahydrofuran, dichloromethane, methanol, ethyl acetate, hexane, silica gel.

Procedure:

-

Protection of D-mannitol: D-mannitol is treated with acetone and 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to form 1,2:5,6-di-O-isopropylidene-D-mannitol.

-

Oxidative Cleavage: The protected mannitol is subjected to oxidative cleavage using sodium periodate to yield (R)-2,3-O-isopropylideneglyceraldehyde.

-

Homologation and Reduction: The glyceraldehyde is then subjected to a homologation reaction (e.g., Wittig reaction with a C3 ylide) followed by reduction of the resulting alkene and ester functionalities to afford (3R,4R)-1,6-di-O-benzyl-hexane-3,4-diol.

-

Mesylation: The diol is treated with mesyl chloride and triethylamine in dichloromethane to convert the terminal hydroxyl groups into good leaving groups (mesylates).

-

Azide Substitution: The dimesylate is reacted with sodium azide in a polar aprotic solvent (e.g., DMF) to introduce the azide groups via an SN2 reaction, resulting in (3R,4R)-1,6-diazido-hexane-3,4-diol.

-

Reduction and Deprotection: The diazide is then reduced to the corresponding diamine using a strong reducing agent like lithium aluminum hydride in diethyl ether or tetrahydrofuran. Any protecting groups on the diol are removed during this step or in a subsequent deprotection step.

-

Purification: The final product is purified by column chromatography on silica gel.

Characterization

The synthesized isomers should be characterized using a suite of analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will be used to confirm the proton environment of the molecule. Key signals will include those for the aminomethylene protons (H₂N-CH₂-), the hydroxymethine protons (HO-CH-), and the methylene groups of the hexane chain.

-

¹³C NMR spectroscopy will confirm the carbon skeleton and the positions of the functional groups.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the synthesized compounds.

-

Chiral High-Performance Liquid Chromatography (HPLC): For the enantiomeric pair, chiral HPLC will be employed to determine the enantiomeric excess of the synthesized product.

-

Polarimetry: The optical rotation of the chiral isomers will be measured to confirm their stereochemistry.

Conclusion

The theoretical properties of the this compound isomers provide valuable insights for their potential applications in drug discovery and development. The distinct conformational preferences and physicochemical properties of each stereoisomer highlight the importance of stereoselective synthesis and characterization. The potential of these compounds as HIV-1 protease inhibitors warrants further investigation, including detailed computational modeling of their interactions with the enzyme's active site and in vitro biological evaluation. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this promising class of molecules.

References

An In-depth Technical Guide to the Solubility Characteristics of 1,6-Diamino-3,4-dihydroxyhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Diamino-3,4-dihydroxyhexane is a bifunctional organic molecule featuring a six-carbon backbone.[1] Its structure is characterized by two primary amino groups (-NH₂) at the terminal positions (carbons 1 and 6) and two hydroxyl groups (-OH) at the central positions (carbons 3 and 4).[1] This arrangement of functional groups, which includes four hydrogen bond donors and four acceptors, suggests a high potential for interaction with polar solvents.[1][2] The presence of two chiral centers at the 3 and 4 positions also indicates that the molecule can exist as different stereoisomers, which may influence its physical properties, including solubility.[1]

This technical guide aims to provide a comprehensive overview of the predicted solubility characteristics of this compound, an analysis of the factors that are likely to influence its solubility, and a standardized experimental protocol for its empirical determination.

Physicochemical Properties

While experimental data is limited, several key physicochemical properties of this compound have been predicted through computational models. These properties provide a foundation for understanding its likely behavior in solution.

| Property | Predicted Value | Source |

| Molecular Formula | C₆H₁₆N₂O₂ | [1][2][3] |

| Molecular Weight | 148.20 g/mol | [1][2][3] |

| CAS Number | 125078-78-6 | [1][4] |

| Boiling Point | 334.7 ± 42.0 °C | [4] |

| Density | 1.133 ± 0.06 g/cm³ | [4] |

| pKa | 13.94 ± 0.20 | [4] |

| Topological Polar Surface Area | 92.5 Ų | [1][2] |

| Hydrogen Bond Donor Count | 4 | [1][2] |

| Hydrogen Bond Acceptor Count | 4 | [1][2] |

| Rotatable Bond Count | 5 | [1][2] |

| XLogP3 | -2.2 | [2] |

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent.

Aqueous Solubility

The molecular structure of this compound strongly suggests a high affinity for water and other polar protic solvents. The presence of four hydroxyl and amino groups allows for extensive hydrogen bonding with water molecules.[1][2] The predicted XLogP3 value of -2.2 is a quantitative indicator of its hydrophilicity, suggesting it will be freely soluble in water.[2]

Solubility in Organic Solvents

-

Polar Aprotic Solvents (e.g., DMSO, DMF): It is anticipated that this compound will exhibit good solubility in polar aprotic solvents due to dipole-dipole interactions.

-

Alcohols (e.g., Ethanol, Methanol): High solubility is also expected in lower-chain alcohols, which can participate in hydrogen bonding.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's polarity and the presence of a relatively short hydrocarbon chain suggest that it will have low solubility in nonpolar solvents.

Factors Influencing Solubility

Several environmental and structural factors can significantly impact the solubility of this compound.

Effect of pH

The two primary amino groups of this compound are basic and will be protonated in acidic solutions. This protonation will form ammonium salts, which are ionic and typically have much higher aqueous solubility than the neutral molecule. Therefore, the solubility of this compound is expected to be significantly higher at a lower pH.

Effect of Temperature

For most solid solutes, solubility increases with temperature. The dissolution process is generally endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's Principle, increasing the temperature will shift the dissolution equilibrium towards the formation of more dissolved solute.[5]

Influence of Stereoisomerism

This compound has two chiral centers, leading to the possibility of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). Different stereoisomers can have different crystal lattice energies and interactions with solvent molecules, which can result in different solubilities.[6][7][8][9][10] For example, a racemic mixture (a 1:1 mixture of enantiomers) may have a different solubility than the pure enantiomers.[6][10]

References

- 1. This compound | 125078-78-6 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 125078-78-6 [m.chemicalbook.com]

- 5. Solubility [chem.fsu.edu]

- 6. echemi.com [echemi.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Stereoisomerism- Definition, Concept, Conditions and Types. [allen.in]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. organic chemistry - Effect of stereoisomerism and racemization on solubility - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to 1,6-Diamino-3,4-dihydroxyhexane

CAS Number: 125078-78-6

This technical guide provides a comprehensive overview of 1,6-Diamino-3,4-dihydroxyhexane, a diamino diol with potential applications in research, drug development, and polymer chemistry. The document details its chemical properties, potential synthesis pathways, and discusses its anticipated biological significance based on related compounds.

Physicochemical Properties

This compound is a C6 alkane substituted with two amino groups at positions 1 and 6, and two hydroxyl groups at positions 3 and 4.[1][2] The presence of two chiral centers at the C3 and C4 positions indicates the possibility of multiple stereoisomers.

| Property | Value |

| Molecular Formula | C₆H₁₆N₂O₂ |

| Molecular Weight | 148.20 g/mol |

| CAS Number | 125078-78-6 |

| Synonyms | 1,6-diaminohexane-3,4-diol, 3,4-dihydroxy-1,6-hexanediamine |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 5 |

Synthesis Protocols

Proposed Synthetic Pathway:

A potential synthetic route could start from a readily available six-carbon backbone, with subsequent stereoselective introduction of the hydroxyl and amino functionalities. One possible approach involves the following key steps:

-

Starting Material: A suitable protected hex-3-ene derivative.

-

Dihydroxylation: Stereoselective dihydroxylation of the double bond to introduce the two hydroxyl groups. Reagents such as osmium tetroxide (for syn-dihydroxylation) or methods involving epoxidation followed by hydrolysis could be employed to control the stereochemistry.

-

Introduction of Amino Groups: Conversion of terminal functional groups (e.g., halides or tosylates) to azides, followed by reduction to the primary amines.

Detailed Hypothetical Experimental Protocol:

-

Step 1: Dihydroxylation of a Protected cis-Hex-3-ene-1,6-dihalide.

-

A solution of the starting alkene in a suitable solvent (e.g., a mixture of acetone and water) is treated with a catalytic amount of osmium tetroxide and a stoichiometric amount of an oxidizing agent like N-methylmorpholine N-oxide (NMO) at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent (e.g., sodium sulfite).

-

The diol is extracted with an organic solvent and purified by column chromatography.

-

-

Step 2: Azidation of the Dihydroxylated Intermediate.

-

The diol is dissolved in a polar aprotic solvent (e.g., DMF) and treated with an excess of sodium azide.

-

The reaction mixture is heated to facilitate the nucleophilic substitution.

-

After completion, the product is isolated by extraction and purified.

-

-

Step 3: Reduction of the Diazide to the Diamine.

-

The diazide is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Alternatively, reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

-

The final product, this compound, is isolated and purified by crystallization or chromatography.

-

Biological Activity and Potential Applications

Specific quantitative data on the biological activity of this compound is not currently available in published literature. However, the structural motif of a diamino diol is a key component in a class of highly potent and specific inhibitors of the HIV protease enzyme.[3]

HIV Protease Inhibition:

HIV protease is a critical enzyme for the replication of the human immunodeficiency virus. Inhibitors that bind to the active site of this enzyme can effectively block viral maturation. Many successful HIV protease inhibitors incorporate a hydroxyethylamine or a dihydroxyethylene isostere, which mimics the transition state of the natural peptide substrate. The this compound core can be considered a simplified analog of these complex structures.

The amino and hydroxyl groups of this compound could be further functionalized to enhance binding affinity and specificity to the active site of HIV protease. The diamino functionality allows for the introduction of various side chains, mimicking the P1 and P1' residues of the natural substrate, while the diol core interacts with the catalytic aspartate residues of the enzyme.

Other Potential Applications:

-

Polymer Chemistry: The bifunctional nature of this molecule, with two primary amine and two secondary hydroxyl groups, makes it a potential monomer for the synthesis of novel polyamides, polyurethanes, or polyesters with unique properties.[1]

-

Chelating Agent: The arrangement of the amino and hydroxyl groups may allow this molecule to act as a chelating agent for various metal ions.

Conclusion

This compound is a molecule of significant interest due to its structural similarity to the core of potent bioactive compounds. While specific experimental data on its biological activity is lacking, its potential as a scaffold for the development of novel therapeutics, particularly HIV protease inhibitors, is noteworthy. The proposed synthesis provides a framework for its preparation, enabling further investigation into its chemical and biological properties. Researchers in drug discovery and polymer science may find this compound to be a valuable building block for future innovations.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (3R,4R)-1,6-Diamino-3,4-dihydroxyhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (3R,4R)-1,6-diamino-3,4-dihydroxyhexane, a valuable chiral building block in drug discovery and development. The synthetic strategy hinges on a two-step process commencing with the Sharpless asymmetric dihydroxylation of a suitable C6 alkene precursor, followed by the reduction of terminal functionalities to yield the target diamine. This method offers a robust and stereocontrolled route to the desired (3R,4R) stereoisomer, which is often a key component in the synthesis of bioactive molecules, including enzyme inhibitors and chiral ligands.

Introduction

(3R,4R)-1,6-Diamino-3,4-dihydroxyhexane is a C2-symmetric chiral molecule of significant interest in medicinal chemistry and materials science. Its vicinal diol and terminal amino functionalities provide multiple points for further chemical modification, making it an ideal scaffold for the synthesis of complex molecules with defined stereochemistry. The (3R,4R) configuration is crucial for specific molecular recognition in biological systems, underscoring the need for a reliable and highly stereoselective synthetic method.

The protocol outlined herein employs a modern and efficient approach to establish the desired stereochemistry. The key transformation is the Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. By selecting the appropriate chiral ligand, the dihydroxylation of a symmetrically substituted alkene precursor can be directed to selectively yield the (3R,4R)-diol. Subsequent reduction of terminal nitrile or azide groups affords the target diamine. This approach avoids lengthy chiral resolution steps and provides a direct route to the enantiomerically pure product.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a two-stage process. The first stage establishes the core stereochemistry of the vicinal diol, and the second stage installs the terminal amino groups.

Caption: Overall synthetic strategy for (3R,4R)-1,6-Diamino-3,4-dihydroxyhexane.

Experimental Protocols

Stage 1: Sharpless Asymmetric Dihydroxylation of Hex-3-ene-1,6-dinitrile

This protocol details the enantioselective synthesis of (3R,4R)-3,4-dihydroxyhexane-1,6-dinitrile from hex-3-ene-1,6-dinitrile using the commercially available AD-mix-β.

Materials:

-

Hex-3-ene-1,6-dinitrile

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (10 mL per 1.4 g of AD-mix-β).

-

Stir the mixture at room temperature until the solids are dissolved, resulting in a clear, biphasic solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add methanesulfonamide (1 equivalent based on the alkene) to the reaction mixture.

-

Slowly add hex-3-ene-1,6-dinitrile (1 equivalent) to the cooled reaction mixture with vigorous stirring.

-

Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β).

-

Allow the mixture to warm to room temperature and stir for an additional hour.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (3R,4R)-3,4-dihydroxyhexane-1,6-dinitrile.

Workflow Diagram:

Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.

Stage 2: Reduction of (3R,4R)-3,4-Dihydroxyhexane-1,6-dinitrile

This protocol describes the reduction of the terminal nitrile groups to primary amines, yielding the final product. Care must be taken to choose a reducing agent that does not affect the hydroxyl groups.

Materials:

-

(3R,4R)-3,4-Dihydroxyhexane-1,6-dinitrile

-

Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure (using Borane-THF):

-

In a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (3R,4R)-3,4-dihydroxyhexane-1,6-dinitrile (1 equivalent) in anhydrous THF (10 mL per 1 mmol of dinitrile).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (a slight excess, typically 2.2-2.5 equivalents per nitrile group) to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC or IR spectroscopy (disappearance of the nitrile peak).

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl.

-

Stir the mixture for 30 minutes at room temperature.

-

Basify the aqueous solution to pH > 12 by the addition of 1 M NaOH.

-

Extract the aqueous layer with diethyl ether (4 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3R,4R)-1,6-diamino-3,4-dihydroxyhexane. Further purification can be achieved by crystallization or chromatography if necessary.

Data Presentation

The following tables summarize expected quantitative data for the described synthetic route. These values are based on typical yields and selectivities reported in the literature for similar transformations.

Table 1: Quantitative Data for the Sharpless Asymmetric Dihydroxylation

| Parameter | Expected Value |

| Yield (%) | 85 - 95 |

| Enantiomeric Excess (ee, %) | > 98 |

| Diastereomeric Ratio (dr) | > 20:1 |

Table 2: Quantitative Data for the Nitrile Reduction

| Parameter | Expected Value |

| Yield (%) | 80 - 90 |

Safety Precautions

-

Osmium tetroxide (present in AD-mix) is highly toxic and volatile. Handle AD-mix reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Borane-THF complex and Lithium aluminum hydride are highly reactive and flammable. Handle these reagents under an inert atmosphere and away from water and other protic sources.

-

All reactions should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for Polyamide Synthesis using 1,6-Diamino-3,4-dihydroxyhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–) in their main chain. They are widely used in various applications due to their excellent mechanical properties, thermal stability, and chemical resistance. The incorporation of functional groups, such as hydroxyl groups, along the polymer backbone can impart unique properties like increased hydrophilicity, potential for post-polymerization modification, and altered biocompatibility. This application note provides a detailed protocol for the synthesis of a functionalized polyamide using 1,6-Diamino-3,4-dihydroxyhexane as the diamine monomer. The presence of the diol functionality on the diamine monomer offers a route to novel polyamides with potential applications in biomedical fields, such as drug delivery and tissue engineering, where hydrophilicity and the potential for further functionalization are desirable.

Principle of the Reaction

The synthesis of the polyamide is based on a polycondensation reaction between a diamine (this compound) and a diacid chloride (e.g., sebacoyl chloride). This reaction, often carried out via interfacial or low-temperature solution polymerization, results in the formation of amide bonds with the elimination of a small molecule, in this case, hydrogen chloride (HCl). The HCl is neutralized by a base present in the reaction mixture. The dihydroxy functionality on the diamine is expected to remain intact under these conditions, yielding a hydrophilic polyamide.

Data Presentation

The following table summarizes the expected properties of a polyamide synthesized from this compound and sebacoyl chloride. These are predicted values based on the structure of the monomers and general polyamide characteristics, and actual experimental values may vary.

| Property | Expected Value/Characteristic |

| Monomers | This compound, Sebacoyl Chloride |

| Polymer Name | Poly(1,6-hexanediyl-3,4-dihydroxy-sebacamide) |

| Appearance | Off-white to light yellow solid |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMAc, NMP, DMSO) and potentially in polar protic solvents due to hydroxyl groups. |

| Thermal Properties | Glass Transition Temperature (Tg) is expected to be lower than that of Nylon 6,10 due to the disruption of chain packing by the hydroxyl groups. Decomposition temperature is anticipated to be in the range of 300-400 °C. |

| Molecular Weight (Mn) | 10,000 - 50,000 g/mol (dependent on reaction conditions) |

| Key Features | Hydrophilic due to pendant hydroxyl groups, potential for cross-linking or further functionalization. |

Experimental Protocols

Materials and Equipment

-

Monomers: this compound, Sebacoyl chloride

-

Solvents: Dichloromethane (DCM) or other suitable organic solvent, deionized water

-

Base: Sodium hydroxide (NaOH) or triethylamine (TEA)

-

Equipment: Beaker, magnetic stirrer and stir bar, dropping funnel, Buchner funnel and flask, vacuum source, pH meter or pH paper, standard laboratory glassware.

Low-Temperature Solution Polycondensation Protocol

This method is suitable for producing a high-quality polymer with good control over the reaction.

-

Preparation of the Diamine Solution: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents) in an appropriate polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc) under a nitrogen atmosphere. Cool the solution to 0-5 °C in an ice bath.

-

Preparation of the Diacid Chloride Solution: In a separate beaker, dissolve sebacoyl chloride (1 equivalent) in the same solvent.

-

Polymerization: Slowly add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

-

Polymer Precipitation and Purification: Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent such as methanol or water.

-

Washing: Filter the precipitated polymer and wash it thoroughly with water to remove any unreacted monomers and salts, followed by washing with methanol to remove residual solvent.

-

Drying: Dry the polymer under vacuum at 60-80 °C until a constant weight is achieved.

Interfacial Polymerization Protocol

This is a rapid method suitable for demonstrating the polymerization and for forming polymer films or fibers at the interface of two immiscible liquids.[1][2][3][4]

-

Aqueous Phase Preparation: Dissolve this compound (e.g., 0.1 M) and sodium hydroxide (e.g., 0.2 M) in deionized water.

-

Organic Phase Preparation: Dissolve sebacoyl chloride (e.g., 0.1 M) in an organic solvent immiscible with water, such as dichloromethane (DCM) or hexane.

-

Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker without stirring. A polymer film will form at the interface.

-

Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker continuously to form a "rope" of polyamide.

-

Washing and Drying: Wash the collected polymer thoroughly with water and then with a solvent like ethanol or acetone to remove unreacted monomers and solvent. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C).

Mandatory Visualizations

Caption: Experimental workflow for the solution polymerization of polyamide.

Caption: Chemical reaction for the synthesis of polyamide.

References

Application Note: Synthesis and Characterization of Novel Polyurethanes Incorporating 1,6-Diamino-3,4-dihydroxyhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of novel polyurethanes utilizing 1,6-Diamino-3,4-dihydroxyhexane as a chain extender. This unique monomer, possessing both primary amine and secondary hydroxyl functionalities, allows for the creation of poly(urethane-urea) copolymers with distinct properties. This application note outlines a two-step prepolymer synthesis method, followed by comprehensive protocols for the characterization of the resulting polymers, including spectroscopic, thermal, and mechanical analyses. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Polyurethanes are a versatile class of polymers renowned for their wide range of properties, from rigid foams to flexible elastomers. Their performance is highly tunable through the careful selection of monomers. The incorporation of monomers with multiple, distinct functional groups offers a pathway to novel materials with enhanced characteristics. This compound is a C6-alkane substituted with primary amino groups at positions 1 and 6, and hydroxyl groups at positions 3 and 4.[1] Its structure presents an opportunity to synthesize polyurethanes with a combination of urethane and urea linkages in the polymer backbone, potentially leading to unique thermal and mechanical properties. The amine groups can form urea linkages, while the hydroxyl groups can form urethane linkages.[1]

This application note details a robust procedure for the synthesis of polyurethanes using this compound as a chain extender with an aliphatic diisocyanate, 1,6-hexamethylene diisocyanate (HDI). The protocol is designed to be reproducible and adaptable for research and development purposes.

Experimental Overview

The synthesis of the polyurethane is conducted via a two-step prepolymer method. In the first step, a polyol is reacted with an excess of diisocyanate to form an isocyanate-terminated prepolymer. In the second step, the prepolymer is chain-extended with this compound. The primary amine groups of the diamine are expected to react preferentially with the isocyanate groups of the prepolymer to form urea linkages, followed by the reaction of the secondary hydroxyl groups to form urethane linkages, particularly at elevated temperatures or with the use of a suitable catalyst.

Materials and Equipment

| Material/Equipment | Supplier | Grade |

| This compound | Commercially Available | ≥98% |

| 1,6-Hexamethylene diisocyanate (HDI) | Commercially Available | ≥99% |

| Poly(tetramethylene ether) glycol (PTMEG), Mn ~2000 g/mol | Commercially Available | Standard |

| Dibutyltin dilaurate (DBTDL) | Commercially Available | Catalyst Grade |

| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous |

| Toluene | Commercially Available | Anhydrous |

| Methanol | Commercially Available | ACS Grade |

| Three-neck round-bottom flask with mechanical stirrer, condenser, and nitrogen inlet | Standard Laboratory Glassware | - |

| Heating mantle with temperature controller | Standard Laboratory Equipment | - |

| Vacuum oven | Standard Laboratory Equipment | - |

Safety Precautions: Hexamethylene diisocyanate (HDI) is toxic and a potent respiratory sensitizer.[2] All manipulations involving HDI must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Synthesis of Isocyanate-Terminated Prepolymer (Step 1)

-

Dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen atmosphere.

-

Charge the three-neck round-bottom flask with poly(tetramethylene ether) glycol (PTMEG, e.g., 20.0 g, 10.0 mmol).

-

Heat the flask to 80 °C with stirring to melt the PTMEG and remove any residual moisture under a gentle nitrogen stream for 1 hour.

-

Cool the flask to 60 °C.

-

In a separate, dry container under nitrogen, add 1,6-hexamethylene diisocyanate (HDI, e.g., 3.36 g, 20.0 mmol) to anhydrous toluene (10 mL). Caution: HDI is toxic.

-

Slowly add the HDI solution to the stirred PTMEG in the reaction flask over 30 minutes.

-

Add one drop of dibutyltin dilaurate (DBTDL) catalyst to the reaction mixture.

-

Increase the temperature to 80 °C and maintain for 2 hours with continuous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by determining the isocyanate (NCO) content via titration with di-n-butylamine. The theoretical NCO content should be calculated and the reaction continued until the experimental value is within 5% of the theoretical value.

Chain Extension with this compound (Step 2)

-

Cool the prepolymer solution to 40 °C.

-

Dissolve this compound (e.g., 1.48 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

-

Slowly add the this compound solution to the stirred prepolymer solution over 30 minutes. An increase in viscosity is expected.

-

After the addition is complete, continue stirring at 40 °C for 1 hour.

-

Increase the temperature to 70 °C and stir for an additional 2 hours to facilitate the reaction of the hydroxyl groups.

-

Pour the viscous polymer solution into a Teflon-coated pan.

-

Cure the polymer in a vacuum oven at 80 °C for 24 hours to remove the solvents and complete the reaction.

-

The resulting polyurethane film can be stored in a desiccator.

Characterization of the Polyurethane

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To confirm the formation of urethane and urea linkages and the disappearance of isocyanate groups.

-

Protocol:

-

Obtain a thin film of the synthesized polyurethane.

-

Record the FTIR spectrum using an ATR-FTIR spectrometer over a range of 4000-600 cm⁻¹.

-

Identify the characteristic absorption bands:

-

N-H stretching (urethane and urea): ~3300 cm⁻¹

-

C-H stretching (aliphatic): ~2940 and 2850 cm⁻¹

-

Absence of N=C=O stretching (isocyanate): ~2270 cm⁻¹

-

C=O stretching (urethane): ~1730 cm⁻¹

-

C=O stretching (urea): ~1640 cm⁻¹

-

N-H bending (urethane and urea): ~1530 cm⁻¹

-

-

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed molecular structure of the polyurethane.

-

Protocol:

-

Dissolve a small amount of the polyurethane in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Assign the peaks corresponding to the protons and carbons of the PTMEG, HDI, and this compound moieties in the polymer backbone.

-

3.3.3. Gel Permeation Chromatography (GPC)

-

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyurethane.

-

Protocol:

-

Dissolve the polyurethane in a suitable solvent for GPC analysis (e.g., THF or DMF with LiBr).

-

Filter the solution through a 0.45 µm filter.

-

Analyze the sample using a GPC system calibrated with polystyrene or polymethyl methacrylate standards.

-

3.3.4. Thermal Analysis (DSC and TGA)

-

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm, if any), and thermal stability of the polyurethane.

-

Protocol:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

-

Heat the sample from -80 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Cool the sample to -80 °C at 10 °C/min.

-

Reheat the sample to 200 °C at 10 °C/min. The Tg is determined from the second heating scan.

-

-

Thermogravimetric Analysis (TGA):

-

Accurately weigh 10-15 mg of the polymer into a TGA pan.

-

Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Determine the onset of decomposition temperature (Td).

-

-

3.3.5. Mechanical Testing

-

Objective: To evaluate the tensile properties of the polyurethane.

-

Protocol:

-

Prepare dog-bone shaped specimens from the polyurethane film according to ASTM D638.

-

Conduct tensile testing using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).

-

Determine the tensile strength, Young's modulus, and elongation at break.

-

Representative Data

The following tables present representative data for aliphatic polyurethanes synthesized using methods analogous to the one described in this application note. The exact values for the polyurethane derived from this compound may vary depending on the precise stoichiometry and reaction conditions.

Table 1: Molecular Weight and Thermal Properties

| Property | Representative Value |

| Number-Average Molecular Weight (Mn) (kDa) | 30 - 80 |

| Weight-Average Molecular Weight (Mw) (kDa) | 60 - 150 |

| Polydispersity Index (PDI) | 1.8 - 2.5 |

| Glass Transition Temperature (Tg) (°C) | -50 to -30 |

| Decomposition Temperature (Td) (°C) | > 250 |

Table 2: Mechanical Properties

| Property | Representative Value |

| Tensile Strength (MPa) | 15 - 40 |

| Young's Modulus (MPa) | 50 - 200 |

| Elongation at Break (%) | 300 - 700[3] |

Visualizations

References